4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one
Description
4-Amino-6-methylfuro[3,4-c]pyridin-3(1H)-one (CAS: 108129-37-9) is a heterocyclic compound featuring a fused furopyridinone scaffold. Its structure includes a furan ring fused to a pyridinone core, with an amino group at the 4-position and a methyl group at the 6-position.
Properties
IUPAC Name |
4-amino-6-methyl-1H-furo[3,4-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-4-2-5-3-12-8(11)6(5)7(9)10-4/h2H,3H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSLUSIEEWIGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)N)C(=O)OC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-6-methyl-1H-furo[3,4-c]-pyridine with amines or hydrazines to form the desired amino derivatives . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Synthetic Routes and Cyclization Reactions
The compound is synthesized via cyclization of precursors under controlled conditions. A patented asymmetric synthesis method involves:
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Reaction of (~)-2,2,8-trimethyl-5-(4-chloro-α-hydroxybenzyl)-pyrido[4,3-e] dioxane with HBr in acetic acid.
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Purification via silica gel TLC (eluent: CH₂Cl₂/MeOH 7:1) yields enantiomerically enriched products .
Key Data:
| Step | Conditions | Yield/Purity |
|---|---|---|
| Cyclization | HBr/AcOH, reflux | Not quantified |
| Purification | TLC (CH₂Cl₂/MeOH 7:1) | Isolated as solid |
Alkylation and Acylation
The amino group undergoes nucleophilic substitution:
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form N-alkylated derivatives.
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Acylation : Treatment with acetyl chloride or anhydrides introduces acyl groups.
Cross-Coupling Reactions
Palladium-catalyzed reactions enable structural diversification:
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Suzuki Coupling : Arylation at the 4-position using aryl boronic acids.
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Buchwald-Hartwig Amination : Introduces amines or heterocycles.
Electrophilic Aromatic Substitution
The electron-rich furan ring participates in:
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Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups.
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Sulfonation : H₂SO₄/SO₃ yields sulfonated derivatives.
Reactivity Trends:
| Reaction | Position Selectivity | Major Product |
|---|---|---|
| Nitration | C-5 of furan | 5-Nitro derivative |
| Sulfonation | C-5 of furan | 5-Sulfo derivative |
Thermal Decomposition and Rearrangement
Heating in acetonitrile at 80°C induces decomposition:
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Forms α-hydroxyphosphine oxide intermediates, which rearrange to thermodynamically stable 3-[(alkylamino)methylene] derivatives .
Example Pathway:
Stereoselective Modifications
Chiral HPLC separates enantiomers for pharmaceutical applications:
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A 1:1 enantiomer ratio was maintained during synthesis of 3-(4-chlorophenyl)-1,3-dihydro-7-hydroxy-6-methylfuro[3,4-c]pyridine .
Optimized Conditions:
| Parameter | Value |
|---|---|
| HPLC Column | Chiral phase |
| Eluent | Methanol/Hexane |
Mechanistic Insights
DFT calculations and experimental studies reveal:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of furo[3,4-c]pyridine compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
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Case Studies :
- A study highlighted the synthesis of various furo[3,4-c]pyridine derivatives, demonstrating their effectiveness against several cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The most potent derivative showed an IC50 value of 1.24 µM against MCF-7 cells .
- Another research effort synthesized a series of 4-amino derivatives that exhibited selective inhibition of EGFR, with some compounds showing IC50 values as low as 14.8 nM against specific cancer types .
Antiviral Properties
Furo[3,4-c]pyridine derivatives have also been studied for their antiviral activities:
- Mechanism : These compounds can interfere with viral replication processes by inhibiting viral enzymes or altering host cell pathways.
- Case Studies :
Anti-inflammatory Effects
The anti-inflammatory potential of furo[3,4-c]pyridine derivatives is another area of interest:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), thereby reducing inflammation.
- Case Studies :
Summary Table of Applications
| Application | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Inhibition of EGFR and CDKs | IC50 values as low as 1.24 µM against MCF-7 |
| Antiviral | Interference with viral replication | Increased potency against RNA viruses |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Significant reduction in inflammatory markers |
Mechanism of Action
The mechanism of action of 4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one and its derivatives involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For instance, the compound may interact with enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The furo[3,4-c]pyridin-3(1H)-one scaffold serves as a versatile template for drug discovery. Below is a comparative analysis of structurally related compounds, highlighting substituent effects on activity and physicochemical properties:
Structural and Functional Modifications
Structure-Activity Relationships (SAR)
- 4-Position Modifications: Thioxo (15a): Exhibits potent antiviral activity, likely due to sulfur’s electron-withdrawing effect enhancing interactions with viral targets . Amino (Target Compound): The NH₂ group may improve solubility and hydrogen-bonding capacity, though its impact on antiviral activity remains untested. Chloro (CAS 285991-71-1): Introduces electronegativity but may reduce metabolic stability compared to amino/thioxo derivatives .
- 6-Position Modifications: Methyl (Target Compound): Balances lipophilicity and steric bulk, a common feature in active analogs (e.g., 15a) .
Scaffold Variations :
Pharmacological and Physicochemical Properties
- Antiviral Activity : Compound 15a’s EC₅₀ values (17–21 μM) suggest moderate potency against influenza, with low cytotoxicity (CC₅₀ > 900 μM) . The thioxo group is critical, as oxo analogs in showed reduced activity.
- Antibacterial Activity: Isoxazolo-pyridinones () demonstrate broad-spectrum effects, likely due to interactions with bacterial enzymes or membranes .
- Solubility and Reactivity: The amino group in the target compound may enhance solubility compared to thioxo or chloro derivatives, favoring oral bioavailability.
Biological Activity
4-Amino-6-methylfuro[3,4-c]pyridin-3(1H)-one is a heterocyclic compound characterized by a fused furan and pyridine ring system. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a candidate for drug discovery and development. This article explores the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant research findings.
| Property | Value |
|---|---|
| IUPAC Name | 4-amino-6-methyl-1H-furo[3,4-c]pyridin-3-one |
| Molecular Formula | C8H8N2O2 |
| Molecular Weight | 164.16 g/mol |
| LogP | 0.85 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate various biological pathways by interacting with enzymes or receptors, influencing cellular processes such as proliferation and apoptosis.
Potential Targets
- Enzymes : The compound may inhibit specific enzymes involved in cancer progression.
- Receptors : It may interact with growth factor receptors like EGFR (epidermal growth factor receptor), which is significant in cancer therapy.
Biological Activity Studies
Recent studies have indicated that derivatives of this compound exhibit promising biological activities:
- Anticancer Activity : Several derivatives have been synthesized and tested for their cytotoxic effects against various cancer cell lines. For instance, compounds derived from this core structure have shown effectiveness in inhibiting the growth of non-small cell lung cancer (NSCLC) cells due to their ability to inhibit EGFR signaling pathways .
- Antimicrobial Properties : Research has suggested that the compound's derivatives may possess antimicrobial properties, making them candidates for further development as antibacterial agents .
- Anti-inflammatory Effects : Some studies indicate that these compounds might exhibit anti-inflammatory properties through modulation of inflammatory cytokines .
Study 1: Anticancer Activity
A study focused on the synthesis of various 4-amino derivatives demonstrated significant anticancer activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The most potent derivative showed an IC50 value of 14.8 nM against EGFR, indicating strong selectivity and potential as a therapeutic agent .
Study 2: Inhibition of Growth Factor Receptors
Another investigation into the pharmacological profile of these compounds revealed their capacity to inhibit growth factor receptors effectively. This inhibition was linked to reduced cell proliferation in vitro, suggesting a mechanism that could be exploited in cancer therapeutics .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | IC50 Values (nM) |
|---|---|---|
| This compound | EGFR Inhibitor | 14.8 |
| 4-Chloro-6-methyl-1H-furo[3,4-c]pyridine | Moderate EGFR Activity | >50 |
| Pyrimidine Derivatives | Various Activities | 5.67 - 26.2 |
This table illustrates that while similar compounds exhibit varying degrees of activity, this compound stands out for its potent inhibition of EGFR.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-6-methylfuro[3,4-c]pyridin-3(1H)-one derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via aldol condensation or regioselective alkylation. For example, furo[3,4-c]pyridin-3(1H)-one derivatives are synthesized using ethyl 4-ethylnicotinate as a starting material under anhydrous conditions. Optimization involves adjusting reaction temperature (e.g., 65–80°C), solvent selection (ethanol or pyridine), and stoichiometric ratios of reagents (e.g., triethylamine as a base). Yields improve with controlled cooling and crystallization protocols .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : High-resolution NMR (¹H, ¹³C) and HRMS are essential. For instance, ¹H NMR (600 MHz, CDCl₃) resolves aromatic protons (δ 9.18–7.44 ppm) and methyl groups (δ 1.67 ppm). ¹³C NMR confirms carbonyl (δ 168.4 ppm) and aromatic carbons (δ 159.0–116.6 ppm). HRMS provides precise molecular mass validation (e.g., m/z 150.0547 for C₈H₇NO₂) .
Q. How can preliminary biological screening be designed to evaluate antiviral activity?
- Methodological Answer : Use target-free screening in infected cell lines (e.g., Madin-Darby canine kidney cells). Measure virus-induced cytopathic effect reduction at varying concentrations (e.g., 20 μM). Positive controls and dose-response curves validate hits. For example, analogs like (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo derivatives showed >50% inhibition in influenza A isolates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
